REACTION_CXSMILES
|
Cl[C:2]1([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)[N:7]=[CH:6][CH:5]=[C:4]([N:8]2[CH2:12][CH2:11][CH2:10][CH2:9]2)[NH:3]1.[NH:18]1[CH2:23][CH2:22]N[CH2:20][CH2:19]1.C([N:26]1CCOCC1)C>>[N:13]1([C:2]2[N:7]=[C:6]([N:18]3[CH2:23][CH2:22][CH2:20][CH2:19]3)[CH:5]=[C:4]([N:8]3[CH2:12][CH2:11][CH2:10][CH2:9]3)[N:3]=2)[CH2:17][CH2:16][NH:26][CH2:15][CH2:14]1
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Name
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2-chloro-2,6-bis(pyrrolidino)pyrimidine
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Quantity
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10 g
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Type
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reactant
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Smiles
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ClC1(NC(=CC=N1)N1CCCC1)N1CCCC1
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Name
|
|
Quantity
|
11.95 g
|
Type
|
reactant
|
Smiles
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N1CCNCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)N1CCOCC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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under reflux under nitrogen for 25 hours
|
Duration
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25 h
|
Type
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DISTILLATION
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Details
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the solvent and excess piperazine are distilled off under environmental pressure
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Type
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ADDITION
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Details
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After adding 100 ml of water to the residue, water
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Type
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DISTILLATION
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Details
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is distilled off until the head temperature
|
Type
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CUSTOM
|
Details
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reaches 100° C
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Type
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TEMPERATURE
|
Details
|
After cooling down
|
Type
|
CUSTOM
|
Details
|
After separation the organic phase
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Type
|
WASH
|
Details
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is washed 4 times with 50 ml of water each,
|
Type
|
CUSTOM
|
Details
|
then dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The evaporation residue is purified by chromatography on a silica gel column
|
Type
|
ADDITION
|
Details
|
a 9:1 mixture of chloroform and methanol as eluent
|
Type
|
CUSTOM
|
Details
|
recrystallizing the product from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)C1=NC(=CC(=N1)N1CCCC1)N1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |